molecular formula C13H13NO3S B13288146 3-Benzyloxy-benzenesulfonamide

3-Benzyloxy-benzenesulfonamide

Cat. No.: B13288146
M. Wt: 263.31 g/mol
InChI Key: LGRGWRWXSLZUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-benzyloxyaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+C6H4(OCH2C6H5)NH2C6H4(OCH2C6H5)SO2NH2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_4(\text{OCH}_2\text{C}_6\text{H}_5)\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{C}_6\text{H}_5)\text{SO}_2\text{NH}_2 + \text{HCl} C6​H5​SO2​Cl+C6​H4​(OCH2​C6​H5​)NH2​→C6​H4​(OCH2​C6​H5​)SO2​NH2​+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Nitro and halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-Benzyloxy-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the benzyloxy group, making it less hydrophobic.

    4-Benzyloxy-benzenesulfonamide: Similar structure but with the benzyloxy group at the para position.

    Sulfanilamide: A simpler sulfonamide without the benzyloxy group.

Uniqueness

3-Benzyloxy-benzenesulfonamide is unique due to its benzyloxy group, which can enhance its hydrophobicity and potentially improve its binding affinity to certain molecular targets. This structural feature distinguishes it from other sulfonamides and can lead to different biological activities and applications.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

3-phenylmethoxybenzenesulfonamide

InChI

InChI=1S/C13H13NO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,14,15,16)

InChI Key

LGRGWRWXSLZUMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.